

theoretical studies of 6-Nitro-2-benzothiazolesulfonamide

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Compound of Interest

Compound Name: 6-Nitro-2-benzothiazolesulfonamide

Cat. No.: B10845383

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An In-Depth Technical Guide to the Theoretical Study of **6-Nitro-2-benzothiazolesulfonamide**

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of **6-Nitro-2-benzothiazolesulfonamide**. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines a robust computational methodology based on established studies of the benzothiazole sulfonamide scaffold and 6-nitro-benzothiazole derivatives. This guide serves as a roadmap for predicting the molecule's structural, electronic, and biological properties, thereby guiding future synthesis and experimental validation.

The benzothiazole ring system is a cornerstone in medicinal chemistry, with its sulfonamide derivatives being particularly renowned as potent inhibitors of carbonic anhydrase (CA), enzymes crucial in various physiological processes.[1][2][3] The introduction of a nitro group at the 6-position is known to modulate the electronic properties and biological activity of the benzothiazole core, often enhancing its antimicrobial or cytotoxic effects.[4] This guide details the application of modern computational techniques to elucidate the potential of **6-Nitro-2-benzothiazolesulfonamide** as a novel therapeutic agent.

Molecular Structure and Physicochemical Properties

The initial step in any theoretical study is to define the molecule's structure and predict its fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for guiding drug design.

6-Nitro-2-benzothiazolesulfonamide



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Caption: Molecular Structure of **6-Nitro-2-benzothiazolesulfonamide**.

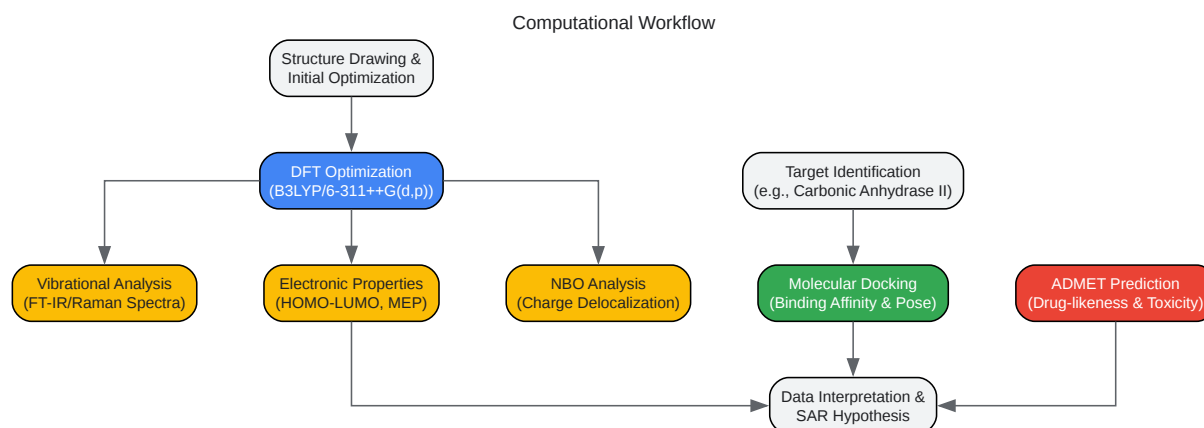
Table 1: Predicted Physicochemical and Pharmacokinetic Properties

This table summarizes the predicted properties based on in silico models like SwissADME, which are commonly used in early-stage drug discovery.[5]

Property	Predicted Value	Reference/Method
Molecular Formula	C ₇ H ₅ N ₃ O ₄ S ₂	-
Molecular Weight	259.26 g/mol	-
Topological Polar Surface Area (TPSA)	141.55 Å ²	SwissADME[5]
LogP (Consensus)	1.25	SwissADME[5]
Hydrogen Bond Donors	1	Lipinski's Rule
Hydrogen Bond Acceptors	6	Lipinski's Rule
Molar Refractivity	58.10	SwissADME[5]
Gastrointestinal (GI) Absorption	High (Predicted)	Egan's Rule
Blood-Brain Barrier (BBB) Permeant	No (Predicted)	BOILED-Egg Model
Lipinski's Rule of Five Violations	0	SwissADME[5]

Proposed Computational Research Workflow

A multi-faceted computational approach is proposed to thoroughly characterize **6-Nitro-2-benzothiazolesulfonamide**. This workflow integrates quantum mechanics, molecular dynamics, and bioinformatics to build a comprehensive profile of the molecule.



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Caption: Proposed workflow for the theoretical study of the target molecule.

Density Functional Theory (DFT) Studies

DFT calculations provide fundamental insights into the molecule's geometry, stability, and electronic nature at the quantum level.

Experimental Protocol: DFT Calculations

- Software: Gaussian 09 or a similar quantum chemistry package.
- Methodology: The molecular structure of **6-Nitro-2-benzothiazolesulfonamide** will be optimized without any symmetry constraints.
- Functional and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set is recommended for accurate geometry and electronic property prediction.[6]
- Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical IR and Raman spectra.
- Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be conducted on the

optimized geometry.

Predicted Geometrical and Spectroscopic Data

Table 2: Predicted Optimized Geometrical Parameters (Hypothetical)

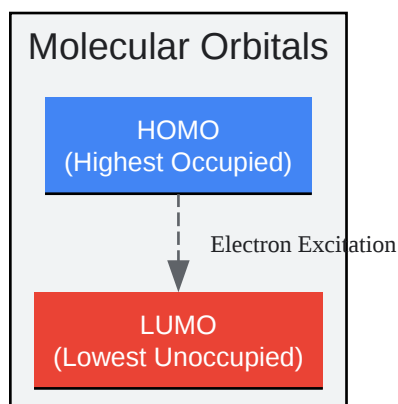
Parameter	Bond	Predicted Length (Å)	Parameter	Atoms	Predicted Angle (°)
Bond Length	C=N	1.35	Bond Angle	O-S-O	120.5
C-S (thiazole)	1.78	C-S-N	110.2		
S-N (sulfonamide)	1.65	C-N-O (nitro)	118.0		
S=O	1.45				
C-N (nitro)	1.48				

Table 3: Predicted Vibrational Frequencies and Assignments (Hypothetical)

Frequency (cm ⁻¹)	Assignment	Functional Group
~3350, ~3250	Asymmetric & Symmetric N-H stretch	-SO ₂ NH ₂
~1540, ~1350	Asymmetric & Symmetric N-O stretch	-NO ₂
~1330, ~1160	Asymmetric & Symmetric S=O stretch	-SO ₂ NH ₂
~1610	C=N stretch	Thiazole Ring
~950	S-N stretch	-SO ₂ NH ₂

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.^[6]



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Caption: Diagram of the HOMO-LUMO energy gap.

Table 4: Predicted Quantum Chemical Descriptors (Hypothetical)

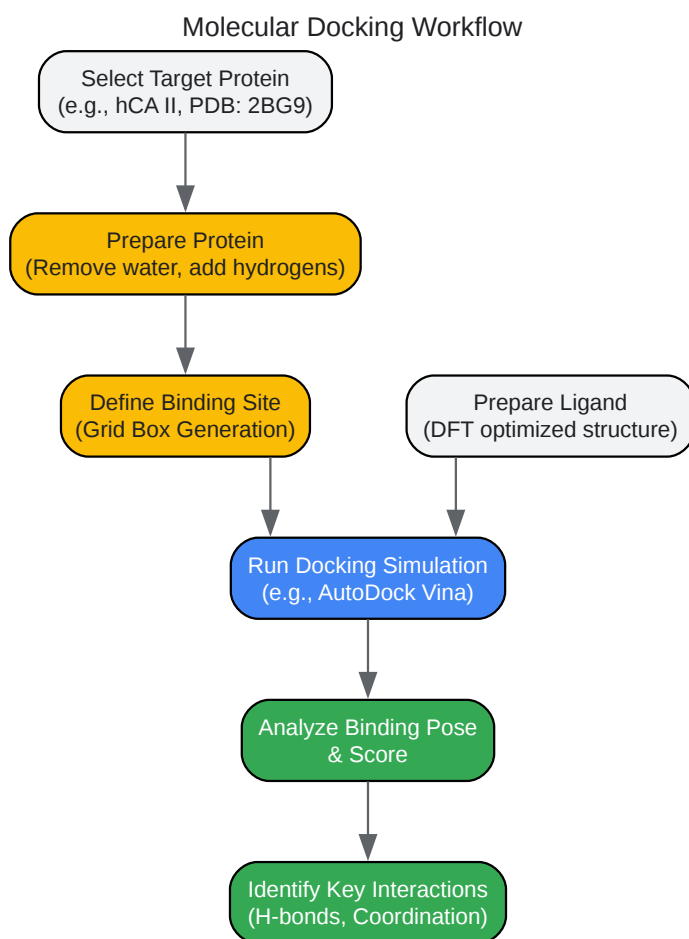
Descriptor	Formula	Predicted Value (eV)
HOMO Energy (E_HOMO)	-	-6.85
LUMO Energy (E_LUMO)	-	-2.40
Energy Gap (ΔE)	$E_{\text{LUMO}} - E_{\text{HOMO}}$	4.45
Ionization Potential (I)	$-E_{\text{HOMO}}$	6.85
Electron Affinity (A)	$-E_{\text{LUMO}}$	2.40
Chemical Hardness (η)	$(I - A) / 2$	2.225
Electronegativity (χ)	$(I + A) / 2$	4.625
Electrophilicity Index (ω)	$\chi^2 / (2\eta)$	4.80

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a biological target. Based on literature, human Carbonic Anhydrase II (hCA II) is a primary target for benzothiazole sulfonamides.[1][7]

Experimental Protocol: Molecular Docking

- Software: AutoDock Vina or Molegro Virtual Docker.[\[8\]](#)
- Target Preparation: The crystal structure of hCA II (e.g., PDB ID: 2BG9) will be downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
- Ligand Preparation: The DFT-optimized structure of **6-Nitro-2-benzothiazolesulfonamide** will be prepared by assigning Gasteiger charges and defining rotatable bonds.
- Grid Box Definition: A grid box will be centered on the active site, encompassing the catalytic zinc ion (Zn^{2+}) and key amino acid residues (e.g., His94, His96, His119, Thr199, Thr200).
- Docking Simulation: The docking algorithm will be run to generate a series of binding poses, which are then scored and ranked.
- Analysis: The top-ranked pose will be analyzed to identify key binding interactions (hydrogen bonds, hydrophobic interactions, and coordination with the Zn^{2+} ion).



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Caption: Workflow for predicting ligand-protein interactions.

Table 5: Predicted Molecular Docking Results with hCA II (Hypothetical)

Parameter	Predicted Outcome
Binding Energy	-8.5 kcal/mol
Key Hydrogen Bonds	Sulfonamide NH ₂ with Thr199; Sulfonamide O with Thr199
Coordination Bond	Sulfonamide nitrogen with catalytic Zn ²⁺ ion
Hydrophobic Interactions	Benzothiazole ring with Val121, Val143, Leu198
Inhibition Constant (Ki)	Low nanomolar range (predicted)

Conclusion

This guide outlines a comprehensive theoretical approach to characterize **6-Nitro-2-benzothiazolesulfonamide**. The proposed DFT calculations will illuminate its intrinsic electronic and structural properties, while molecular docking simulations can predict its binding mode and affinity for key biological targets like carbonic anhydrase. The combined results from these computational studies will provide a strong foundation for its synthesis and subsequent experimental evaluation as a potential therapeutic agent, enabling a rational, data-driven drug discovery process.

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